

# Application Notes and Protocols for PF-4136309 in Murine Cancer Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-4136309**, also known as INCB8761, is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in tumor progression, primarily by mediating the recruitment of tumor-promoting immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment.<sup>[1]</sup> By inhibiting CCR2, **PF-4136309** blocks the downstream signaling cascades that promote the migration and infiltration of these immunosuppressive cells. This leads to a reduction in tumor growth, decreased metastasis, and an enhanced anti-tumor immune response, making it a promising candidate for cancer therapy, particularly in combination with chemotherapy.<sup>[1][2]</sup>

These application notes provide a comprehensive overview of the optimal dosage and administration of **PF-4136309** in murine cancer models, with a focus on pancreatic cancer. Detailed protocols for in vivo studies, data presentation of expected outcomes, and visualizations of the relevant signaling pathway and experimental workflows are included to guide researchers in their preclinical investigations.

## Data Presentation

The following tables summarize quantitative data on the efficacy of **PF-4136309** in a murine orthotopic pancreatic cancer model. The data is based on preclinical studies demonstrating the

effects of **PF-4136309** as a single agent and in combination with chemotherapy.

Table 1: Efficacy of **PF-4136309** in Combination with FOLFIRINOX in an Orthotopic KPC Mouse Model

| Treatment Group                               | Median Survival (days) | Survival Benefit vs. Vehicle (days) | Survival Benefit vs. FOLFIRINOX alone (days) |
|-----------------------------------------------|------------------------|-------------------------------------|----------------------------------------------|
| Vehicle                                       | 15                     | -                                   | -                                            |
| FOLFIRINOX alone                              | 19                     | 4                                   | -                                            |
| FOLFIRINOX + PF-04136309 (100 mg/kg, SQ, BID) | 25                     | 10                                  | 6                                            |

Data adapted from Nywening et al., Gut, 2018.[3]

Table 2: Effect of CCR2 Inhibition on Tumor-Infiltrating Myeloid Cells

| Treatment Group              | Change in Tumor-Infiltrating Myeloids (%) |
|------------------------------|-------------------------------------------|
| CCR2 inhibitor (PF-04136309) | ~40% decrease                             |
| CCR2i + FOLFIRINOX           | ~50% decrease                             |

Data represents the percentage change from vehicle-treated controls. Adapted from Nywening et al., Gut, 2018.[3]

## Signaling Pathway

The CCL2/CCR2 signaling cascade is initiated by the binding of the chemokine CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in CCR2, leading to the activation of several downstream intracellular signaling pathways, including:

- PI3K/Akt Pathway: Promotes cell survival and proliferation.

- JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.
- MAPK Pathway (p38/ERK): Regulates cell migration, proliferation, and apoptosis.

The activation of these pathways ultimately leads to the recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to the site of inflammation or the tumor microenvironment.



[Click to download full resolution via product page](#)

CCL2/CCR2 Signaling Pathway

## Experimental Protocols

### Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the evaluation of **PF-4136309** in a syngeneic orthotopic pancreatic cancer mouse model.

Objective: To assess the *in vivo* efficacy of **PF-4136309** on primary tumor growth, metastasis, and the tumor microenvironment.

Materials:

- Animal Model: C57BL/6 mice (6-8 weeks old)

- Cell Line: Murine pancreatic cancer cell line (e.g., KPC-derived cell line)
- CCR2 Antagonist: **PF-4136309** (provided by Pfizer or commercially available)
- Vehicle: Appropriate sterile vehicle for subcutaneous injection (e.g., sterile saline, PBS, or a solution containing DMSO and/or PEG, to be optimized for solubility and tolerability).
- Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
- Surgical and Dosing Equipment: Standard surgical tools, syringes, 26-27 gauge needles for subcutaneous injection.
- Chemotherapeutic Agent (for combination studies): FOLFIRINOX (5-FU, irinotecan, oxaliplatin)

**Procedure:**

- Cell Culture: Culture the pancreatic cancer cells under standard conditions to 80-90% confluence. Harvest and resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g.,  $1 \times 10^6$  cells/50  $\mu$ L).
- Orthotopic Tumor Cell Implantation:
  - Anesthetize the mouse using a validated protocol.
  - Make a small incision in the left abdominal flank to expose the spleen and pancreas.
  - Carefully inject the tumor cell suspension into the tail of the pancreas.
  - Suture the incision and allow the tumors to establish for a specified period (e.g., 7-10 days).
- Treatment Regimen:
  - Randomize mice into treatment and vehicle control groups.
  - **PF-4136309** Administration: Administer **PF-4136309** at a dose of 100 mg/kg via subcutaneous (SQ) injection twice daily (BID).[2][3]

- Vehicle Control: Administer an equivalent volume of the vehicle solution using the same route and schedule.
- Combination Therapy (Optional): For combination studies, administer FOLFIRINOX (5-FU 25 mg/kg, irinotecan 50 mg/kg, and oxaliplatin 5 mg/kg) intravenously once weekly.[3]
- Continue treatment for a defined period (e.g., 2-4 weeks).

- Monitoring:
  - Monitor tumor growth using non-invasive imaging (e.g., ultrasound).
  - Monitor animal health and body weight regularly (e.g., twice weekly).
- Endpoint Analysis:
  - At the end of the treatment period, euthanize the mice.
  - Excise the primary tumors and measure their weight and volume.
  - Collect metastatic tissues (e.g., liver, lungs) for analysis.
  - Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers such as F4/80 for macrophages, Ly6G for neutrophils, and CD8 for cytotoxic T cells).
  - Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

## Orthotopic Pancreatic Cancer Model Workflow

## Conclusion

The provided protocols and data offer a framework for investigating the therapeutic potential of the CCR2 antagonist, **PF-4136309**, in preclinical murine cancer models. The optimal dosage of 100 mg/kg administered subcutaneously twice daily has demonstrated efficacy in reducing tumor growth and improving survival in pancreatic cancer models, particularly when combined with chemotherapy. By inhibiting the recruitment of immunosuppressive myeloid cells, **PF-4136309** can effectively modulate the tumor microenvironment to favor an anti-tumor immune response. Researchers should carefully consider the appropriate animal model, vehicle formulation, and analytical methods to rigorously evaluate the therapeutic potential of this promising anti-cancer agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-4136309 in Murine Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610031#optimal-dosage-of-pf-4136309-for-murine-cancer-models]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)